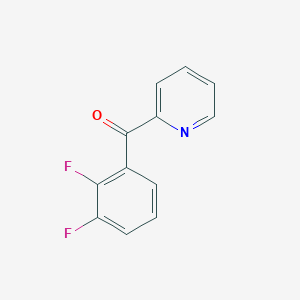

2-(2,3-Difluorobenzoyl)pyridine

Description

2-(2,3-Difluorobenzoyl)pyridine is a fluorinated aromatic compound featuring a pyridine ring substituted with a benzoyl group bearing fluorine atoms at the 2- and 3-positions. The introduction of fluorine atoms enhances molecular properties such as lipophilicity, metabolic stability, and binding affinity to biological targets, making this class of compounds valuable in medicinal and agrochemical research .

Propriétés

IUPAC Name |

(2,3-difluorophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO/c13-9-5-3-4-8(11(9)14)12(16)10-6-1-2-7-15-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZQUCBAZNWYNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=C(C(=CC=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642015 | |

| Record name | (2,3-Difluorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-15-9 | |

| Record name | (2,3-Difluorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorobenzoyl)pyridine typically involves the reaction of 2,3-difluorobenzoyl chloride with pyridine in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Common bases used in this reaction include triethylamine or pyridine itself. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,3-Difluorobenzoyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The pyridine ring can undergo oxidation to form N-oxides using oxidizing agents like hydrogen peroxide (H2O2).

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

Oxidation: Oxidizing agents like H2O2 or m-chloroperoxybenzoic acid (m-CPBA) are employed.

Major Products Formed

Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Reduction: The major product is the corresponding alcohol.

Oxidation: The major product is the N-oxide derivative of the pyridine ring.

Applications De Recherche Scientifique

2-(2,3-Difluorobenzoyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a probe in studying enzyme mechanisms and interactions due to its unique electronic properties.

Industry: Used in the development of new materials with desired chemical and physical properties.

Mécanisme D'action

The mechanism of action of 2-(2,3-Difluorobenzoyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of its use. The pathways involved often include alterations in enzyme kinetics and changes in the conformation of the target proteins.

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The table below compares 2-(2,3-Difluorobenzoyl)pyridine with three structurally related compounds derived from the evidence:

Impact of Fluorine Substitution Patterns

- This may reduce binding efficiency compared to para-substituted analogs but could improve selectivity for certain targets .

- 2,4-Difluoro Substitution (Kinase Inhibitor):

The para-fluorine atom in the 2,4-difluoro analog reduces steric strain, enabling optimal orientation for kinase active-site binding. This compound demonstrates potent anti-inflammatory activity in preclinical models . - 2,6-Difluoro Substitution (Fluazuron): Symmetrical 2,6-difluoro substitution enhances molecular symmetry and stability, critical for agrochemical persistence. The urea functional group further contributes to insecticidal efficacy by disrupting chitin synthesis .

Activité Biologique

2-(2,3-Difluorobenzoyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by empirical data.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted with a 2,3-difluorobenzoyl group. The molecular formula is . Its synthesis typically involves the acylation of pyridine using 2,3-difluorobenzoyl chloride. Various methods have been employed to synthesize this compound, including:

- Acylation Method : Heating pyridine with 2,3-difluorobenzoyl chloride in an organic solvent.

- Reflux Method : Using dichloroethane as a solvent under reflux conditions.

These methods have been characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Anticancer Activity : Studies have shown that this compound can inhibit specific enzymes involved in tumor growth, suggesting its potential as an anti-cancer agent. For instance, it has been tested against various cancer cell lines with promising results.

- Antimicrobial Properties : The compound displays efficacy against several bacterial strains, likely due to the presence of fluorine atoms which enhance membrane permeability and bioavailability .

The biological activity of this compound is attributed to its interaction with biological targets at the molecular level. Docking studies have revealed its binding affinity to certain enzymes and proteins, which is crucial for understanding its mechanism of action. The presence of fluorine enhances reactivity and may improve interactions with biological membranes .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits tumor growth in specific cancer cell lines | |

| Antimicrobial | Effective against various bacterial strains | |

| Enzyme Inhibition | Targets specific enzymes related to cancer |

Case Study: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, this compound was tested against human cancer cell lines. The results indicated that the compound exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation .

Case Study: Antimicrobial Activity

Another study evaluated the antimicrobial effectiveness of this compound against Gram-positive and Gram-negative bacteria. The results showed that the compound had minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential for further development as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.